molecular formula C14H18N4O2 B11784663 tert-Butyl 3-(1H-pyrrol-1-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

tert-Butyl 3-(1H-pyrrol-1-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

Cat. No.: B11784663
M. Wt: 274.32 g/mol
InChI Key: JHLJRLIAZYUTAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(1H-pyrrol-1-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrole and pyrazole ring system, which are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a valuable subject of study in organic chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(1H-pyrrol-1-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate typically involves multi-step organic reactions. Another approach is the reaction of α-halocarbonyl compounds with β-keto esters and ammonia, referred to as the Hantzsch pyrrole synthesis . These methods often require specific reaction conditions, such as the presence of a base like LiOH·H₂O and the use of solvents like EtOAc-hexane mixtures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(1H-pyrrol-1-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include TosMIC (p-tosylmethyl isocyanide), which acts as a versatile synthon . Reaction conditions often involve mild bases and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can lead to various substituted pyrroles, while cycloaddition reactions can produce five-membered heterocycles .

Mechanism of Action

The mechanism by which tert-Butyl 3-(1H-pyrrol-1-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole and pyrazole derivatives, such as:

Uniqueness

tert-Butyl 3-(1H-pyrrol-1-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate stands out due to its unique combination of pyrrole and pyrazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

IUPAC Name

tert-butyl 3-pyrrol-1-yl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate

InChI

InChI=1S/C14H18N4O2/c1-14(2,3)20-13(19)18-8-10-11(9-18)15-16-12(10)17-6-4-5-7-17/h4-7H,8-9H2,1-3H3,(H,15,16)

InChI Key

JHLJRLIAZYUTAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)NN=C2N3C=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.